4-Amino-3-bromo-5-nitrobenzoic acid
Description
4-Amino-3-bromo-5-nitrobenzoic acid (CAS: 556651-33-3) is a substituted benzoic acid derivative with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol. It features a carboxylic acid group at position 1, an amino group (-NH₂) at position 4, a bromine atom at position 3, and a nitro group (-NO₂) at position 5 on the benzene ring .
Properties
IUPAC Name |
4-amino-3-bromo-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSIZMVUEBODFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716524 | |
| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556651-33-3 | |
| Record name | 4-Amino-3-bromo-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-nitrobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Benzoic acid undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzoic acid is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: Finally, the bromo-nitrobenzoic acid is treated with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium tert-butoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 4-Amino-3-bromo-5-aminobenzoic acid.
Substitution: 4-Hydroxy-3-bromo-5-nitrobenzoic acid.
Oxidation: 4-Nitroso-3-bromo-5-nitrobenzoic acid.
Scientific Research Applications
4-Amino-3-bromo-5-nitrobenzoic acid is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Properties:
- Storage : Requires sealing in dry conditions at 2–8°C to maintain stability .
- Hazard Statements : H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
- Applications : Primarily used as a specialized intermediate in organic synthesis and pharmaceutical research. LEAP CHEM CO., LTD. supplies this compound for R&D purposes, emphasizing its role in fine chemical production .
Comparison with Structurally Similar Compounds
The unique substitution pattern of 4-amino-3-bromo-5-nitrobenzoic acid distinguishes it from related benzoic acid derivatives. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The electron-withdrawing nitro and bromo groups in this compound increase its acidity compared to 4-aminobenzoic acid, making it more reactive in nucleophilic substitution reactions. 3-Bromo-4-hydroxy-5-nitrobenzoic acid replaces the amino group with a hydroxyl (-OH), altering its hydrogen-bonding capacity and solubility .
Functional Group Influence: Methyl 3-bromo-5-nitrobenzoate lacks the amino group but includes an ester, making it more suitable for hydrophobic environments (e.g., membrane permeability studies) . 4-Aminobenzoic acid serves as a foundational compound in vitamin B synthesis but lacks the steric and electronic effects of bromo/nitro groups .
Applications: this compound is a niche intermediate in drug discovery, whereas 2-amino-3-bromobenzoic acid is employed in asymmetric synthesis due to its ortho-substitution pattern .
Biological Activity
4-Amino-3-bromo-5-nitrobenzoic acid (ABN) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 261.03 g/mol
- CAS Number : 556651-33-3
The biological activity of ABN can be attributed to its functional groups: the amino, bromo, and nitro groups. These groups enable the compound to engage in various interactions with biological targets:
- Hydrogen Bonding : The amino and nitro groups can form hydrogen bonds with active sites on enzymes and receptors.
- Electrostatic Interactions : These interactions can influence the binding affinity of ABN to its targets.
- Halogen Bonding : The bromo group can participate in halogen bonding, which may enhance the specificity of interactions with biological macromolecules.
Enzyme Inhibition
Research indicates that ABN can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on specific proteases and kinases, which are crucial in cancer and inflammatory processes.
Antimicrobial Properties
ABN has shown potential antimicrobial activity against various bacterial strains. Studies demonstrate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .
Anticancer Activity
Preliminary studies have indicated that ABN exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways .
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of ABN against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial properties.
- Cytotoxicity Assay : In a study involving human breast cancer cell lines (MCF-7), ABN demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM. This suggests potential for further development as an anticancer agent .
Data Table: Biological Activity Summary
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Various Enzymes | Competitive inhibition | |
| Antimicrobial | S. aureus, E. coli | Growth inhibition | |
| Anticancer | MCF-7 Cell Line | Induces apoptosis |
Research Applications
ABN serves as a valuable tool in various research domains:
- Medicinal Chemistry : Its unique structure allows for modifications that can enhance biological activity or selectivity.
- Biochemical Research : Used to study enzyme kinetics and protein-ligand interactions.
- Pharmaceutical Development : Investigated as a candidate for new antimicrobial and anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
